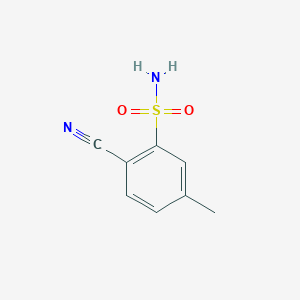![molecular formula C18H17NO5 B15300190 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and peptide synthesis due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of reagents such as sodium azide and isobutoxycarbonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a coupling agent.
Biology: It influences the secretion of anabolic hormones and mental performance during stress-related tasks.
Medicine: It is recognized for its potential benefits as an ergogenic dietary substance.
Industry: It is used in the production of various amino acid derivatives.
Mechanism of Action
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid involves its role as a protected amino acid derivative. It acts as a precursor in peptide synthesis, where the Fmoc group is removed under basic conditions to reveal the free amino group, which can then participate in further reactions . The molecular targets and pathways involved are primarily related to its role in peptide bond formation.
Comparison with Similar Compounds
Similar compounds include:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative used in similar applications.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Another derivative used in peptide synthesis. The uniqueness of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid lies in its specific structure, which makes it particularly useful in certain synthetic routes and applications.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-17(21)9-10-24-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) |
InChI Key |
IPLQFQFZYXMEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
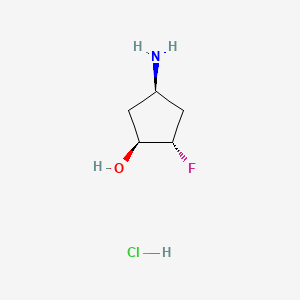
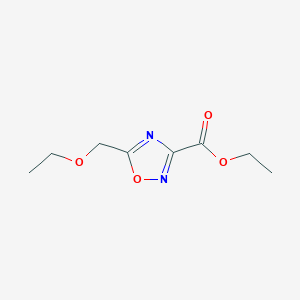
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
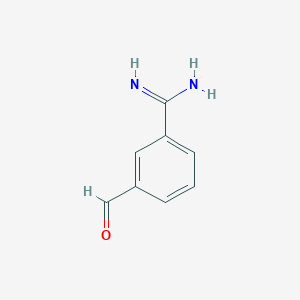
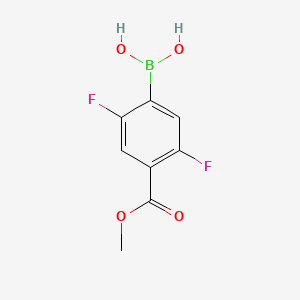
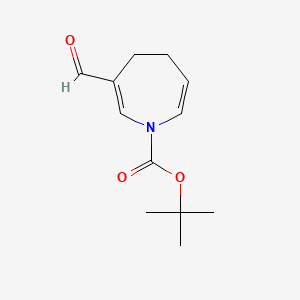

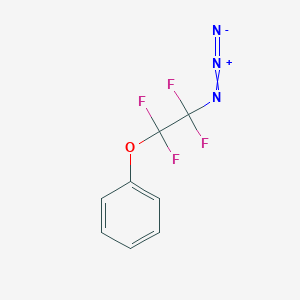
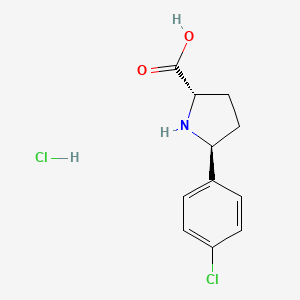
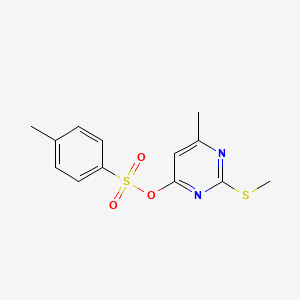
amine](/img/structure/B15300194.png)
